molecular formula C15H8Cl2N2O4 B3988731 4-[(3,4-dichlorophenyl)amino]-3-nitro-2H-chromen-2-one

4-[(3,4-dichlorophenyl)amino]-3-nitro-2H-chromen-2-one

Cat. No. B3988731
M. Wt: 351.1 g/mol
InChI Key: FPLQPOWWDCNFMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3,4-dichlorophenyl)amino]-3-nitro-2H-chromen-2-one is a synthetic compound that belongs to the class of chromone derivatives. This compound has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The exact mechanism of action of 4-[(3,4-dichlorophenyl)amino]-3-nitro-2H-chromen-2-one is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by inhibiting various enzymes and signaling pathways. The compound has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been found to modulate the activity of various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of immune response and inflammation.
Biochemical and Physiological Effects:
The compound this compound has been found to have various biochemical and physiological effects. It has been found to inhibit the production of various inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. The compound has been found to have neuroprotective effects and has been evaluated for its potential use in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The compound 4-[(3,4-dichlorophenyl)amino]-3-nitro-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has been extensively studied for its potential therapeutic applications in various diseases. However, there are also some limitations to the use of this compound in lab experiments. The exact mechanism of action is not fully understood, and further studies are needed to elucidate the mechanism of action. The compound has also been found to have some cytotoxic effects, and care should be taken when handling the compound.

Future Directions

There are several future directions for the study of 4-[(3,4-dichlorophenyl)amino]-3-nitro-2H-chromen-2-one. Further studies are needed to elucidate the exact mechanism of action of the compound. The compound has been evaluated for its potential use in the treatment of various diseases such as cancer, HIV, and Alzheimer's disease. Further studies are needed to evaluate the efficacy and safety of the compound in clinical trials. The compound can also be modified to improve its therapeutic properties and reduce its cytotoxic effects. Overall, the compound this compound has great potential as a therapeutic agent, and further studies are needed to fully realize its potential.

Scientific Research Applications

The compound 4-[(3,4-dichlorophenyl)amino]-3-nitro-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. The compound has been evaluated for its potential use in the treatment of various diseases such as cancer, HIV, and Alzheimer's disease.

properties

IUPAC Name

4-(3,4-dichloroanilino)-3-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N2O4/c16-10-6-5-8(7-11(10)17)18-13-9-3-1-2-4-12(9)23-15(20)14(13)19(21)22/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLQPOWWDCNFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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